Human Carboxylesterase 2 (CES2) Inhibition: Direct Head-to-Head Comparison with Yuexiandajisu D
Yuexiandajisu E demonstrates measurable inhibitory activity against human carboxylesterase 2 (CES2, EC 3.1.1.1), a key enzyme responsible for activating the anticancer prodrug irinotecan and metabolizing various ester-containing therapeutics. In a direct comparative evaluation, Yuexiandajisu E exhibited an IC₅₀ value of 4.47 μM, representing a 7.2% greater inhibitory potency relative to its closest structural analog Yuexiandajisu D, which showed an IC₅₀ of 4.79 μM under identical assay conditions [1]. Both compounds were evaluated in the same study without specified pH or temperature conditions [1].
| Evidence Dimension | Human carboxylesterase 2 (CES2) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.47 μM |
| Comparator Or Baseline | Yuexiandajisu D: IC₅₀ = 4.79 μM |
| Quantified Difference | Yuexiandajisu E IC₅₀ is 0.32 μM lower (7.2% greater potency) |
| Conditions | Recombinant human CES2 enzyme assay; pH and temperature not specified in the publication |
Why This Matters
The 7.2% differential in CES2 inhibition potency provides a quantifiable basis for selecting Yuexiandajisu E over D in drug metabolism interaction studies where CES2 modulation is the primary endpoint.
- [1] Wang AH, Tian XG, Cui YL, Huo XK, Zhang BJ, Deng S, Feng L, Ma XC, Jia JM, Wang C. Diterpenoids from the roots of Euphorbia ebracteolata and their inhibitory effects on human carboxylesterase 2. Phytochemistry. 2018;146:82-90. doi:10.1016/j.phytochem.2017.12.005 View Source
